

# Benzyl 2-bromoacetate CAS number 5437-45-6

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## Compound of Interest

Compound Name: *Benzyl 2-bromoacetate*

Cat. No.: *B041537*

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An In-depth Technical Guide to **Benzyl 2-bromoacetate** (CAS 5437-45-6)

This technical guide provides a comprehensive overview of **Benzyl 2-bromoacetate**, a versatile reagent in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing. This document details its physicochemical properties, synthesis protocols, key applications, and safety information.

## Chemical and Physical Properties

**Benzyl 2-bromoacetate** is a colorless to light yellow liquid with a pungent odor.<sup>[1]</sup> It is widely utilized as an intermediate in various chemical syntheses due to its reactive bromo group.<sup>[2]</sup>

Table 1: Physicochemical Properties of **Benzyl 2-bromoacetate**

Property	Value	Reference
CAS Number	5437-45-6	[3]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrO <sub>2</sub>	[3][4]
Molecular Weight	229.07 g/mol	[3][4]
Boiling Point	166-170 °C at 22 mmHg	[5][6]
Density	1.446 g/mL at 25 °C	[5]
Refractive Index (n <sup>20</sup> /D)	1.544	[5]
Flash Point	113 °C (closed cup)	[3]
Solubility	Insoluble in water, soluble in organic solvents.	[2][5][6]
Appearance	Colorless to light yellow liquid.	[1][5]

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **Benzyl 2-bromoacetate**.

Table 2: Spectroscopic Data for **Benzyl 2-bromoacetate**

Technique	Key Features	Reference
<sup>1</sup> H NMR	Aromatic protons ( $\delta$ 7.25–7.35 ppm, multiplet, 5H), benzyl methylene ( $\delta$ 5.25 ppm, singlet, 2H), bromomethyl ( $\delta$ 3.80 ppm, singlet, 2H).	[3]
<sup>13</sup> C NMR	Carbonyl carbon ( $\delta$ 166.5 ppm), aromatic carbons ( $\delta$ 128.0–135.0 ppm), benzyl CH <sub>2</sub> ( $\delta$ 67.0 ppm), bromomethyl carbon ( $\delta$ 29.0 ppm).	[3]
Infrared (IR)	Strong C=O stretch at 1750 cm <sup>-1</sup> , aromatic C-H stretches (3050–3000 cm <sup>-1</sup> ), aliphatic C-H stretches (2950–2850 cm <sup>-1</sup> ), and C-Br vibration at 650 cm <sup>-1</sup> .	[3]
Mass Spectrometry (MS)	Molecular ion peak at m/z 230/228 (1:1 ratio for <sup>79</sup> Br/ <sup>81</sup> Br). Base peak at m/z 91 ([C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> ).	[3]

## Synthesis of Benzyl 2-bromoacetate

The most common method for synthesizing **Benzyl 2-bromoacetate** is through the esterification of bromoacetic acid with benzyl alcohol.[7]

## Experimental Protocol: Direct Esterification

This protocol is based on a direct esterification method using an acid catalyst.[3][8]

### Materials:

- Bromoacetic acid

- Benzyl alcohol
- p-Toluenesulfonic acid (catalyst)
- Benzene (solvent)
- Anhydrous magnesium sulfate or sodium sulfate (drying agent)
- Sodium bicarbonate (for washing)
- Silica gel for column chromatography
- Hexane and Ethyl acetate (eluent)

**Equipment:**

- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Glassware for column chromatography

**Procedure:**

- In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine bromoacetic acid (1.0 eq), benzyl alcohol (1.0 eq), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.01-0.05 eq).[8]
- Add benzene as the solvent to facilitate the azeotropic removal of water.[8]

- Heat the mixture to reflux (approximately 120 °C) and continue for 24 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.[3]
- Cool the reaction mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash with a 10% aqueous sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted bromoacetic acid.[5]
- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the benzene.[5]
- Purify the crude product by silica gel column chromatography, eluting with a mixture of hexane and ethyl acetate (e.g., 10:1 v/v) to obtain pure **Benzyl 2-bromoacetate**.[5][8]



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**Figure 1.** General workflow for the synthesis of **Benzyl 2-bromoacetate** via direct esterification.

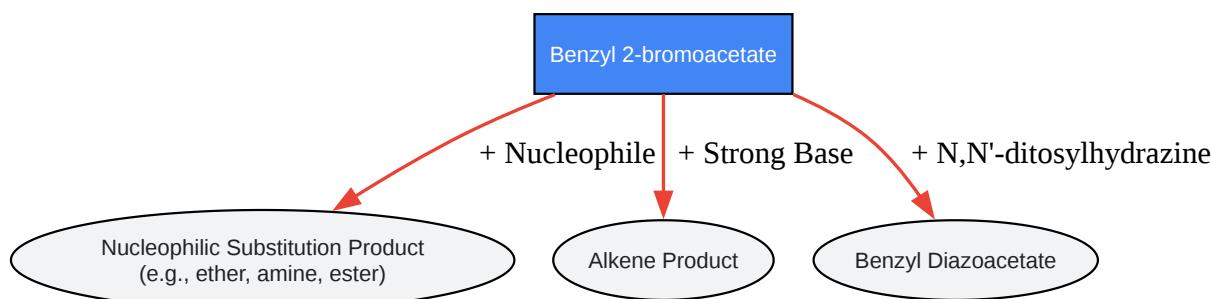
## Reactivity and Applications

**Benzyl 2-bromoacetate** is a valuable building block in organic synthesis, primarily due to the reactivity of the carbon-bromine bond, which is susceptible to nucleophilic substitution.

## Key Reactions:

- Nucleophilic Substitution: The bromine atom is readily displaced by a wide range of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This is the most common application in the synthesis of more complex molecules.[3]

- Dehydrohalogenation: In the presence of a strong base, it can undergo an elimination reaction to yield an alkene.[3]
- Conversion to Benzyl Diazoacetate: Reaction with reagents like N,N'-ditosylhydrazine can convert the  $\alpha$ -bromo ester to the corresponding  $\alpha$ -diazoo ester.



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**Figure 2.** Key reaction pathways of **Benzyl 2-bromoacetate**.

## Applications in Drug Development and Fine Chemicals:

- Synthesis of Acemetacin: **Benzyl 2-bromoacetate** is a key reagent in the synthesis of acemetacin, a non-steroidal anti-inflammatory drug (NSAID). It is used to alkylate indometacin, forming the benzyl ester of acemetacin, which is subsequently deprotected.[7]
- Fullerene Derivatives: It is used in the synthesis of fullerene (C<sub>60</sub>) pyrrolidine derivatives, which have applications in materials science due to their improved solubility.[7]
- Asymmetric Synthesis: In combination with chiral auxiliaries like oxazolidinones, it is employed in diastereoselective alkylation reactions to produce enantiomerically enriched compounds, which are important intermediates for renin inhibitors.
- Lipopeptide Synthesis: It has been used in the alkylation of protected amino alcohols as part of the synthesis of complex lipopeptides.[5][6]
- Antibacterial and Antifungal Agents: It is a component in some antibacterial and antifungal finishing liquids for textiles, where it acts synergistically with other compounds to enhance efficacy.[7]

## Safety and Handling

**Benzyl 2-bromoacetate** is a hazardous chemical and requires careful handling in a well-ventilated area, preferably a fume hood.[9][10]

Hazard Identification:[11]

- Causes skin irritation (H315).
- Causes serious eye irritation (H319).
- May cause respiratory irritation (H335).
- It is a lachrymator, meaning it can cause tearing.[11]

Precautionary Measures:[1][9]

- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses or goggles, and a lab coat. Use a respirator with an appropriate filter if ventilation is inadequate.
- Handling: Avoid contact with skin and eyes. Do not breathe vapors or mist. Wash hands thoroughly after handling.[1][9]
- Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents, strong bases, and metals. [1][2]

First Aid Measures:[1][9]

- In case of skin contact: Wash off with soap and plenty of water. If irritation persists, seek medical attention.
- In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
- If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

- If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this chemical.[\[1\]](#)[\[9\]](#)

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